5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine
Overview
Description
5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine is an organic compound characterized by the presence of a chloromethyl group and a furan-2-ylmethoxy group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.
Synthetic Routes and Reaction Conditions:
Chloromethylation: The compound can be synthesized through the chloromethylation of 2-(furan-2-ylmethoxy)pyridine using formaldehyde and hydrochloric acid.
Furanyl Methoxylation:
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions can optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: Substitution reactions can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Methyl derivatives of the compound.
Substitution Products: A wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The chloromethyl group can participate in electrophilic reactions, while the furan-2-ylmethoxy group can engage in nucleophilic interactions. These interactions can modulate biological processes and chemical reactions.
Comparison with Similar Compounds
5-(Chloromethyl)furfural: Similar in structure but lacks the pyridine ring.
2-(Furan-2-ylmethoxy)pyridine: Lacks the chloromethyl group.
5-(Chloromethyl)pyridine: Similar chloromethyl group but different substituents.
This detailed overview provides a comprehensive understanding of 5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-6-9-3-4-11(13-7-9)15-8-10-2-1-5-14-10/h1-5,7H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGHXJFONPQMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=NC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671851 | |
Record name | 5-(Chloromethyl)-2-[(furan-2-yl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-87-8 | |
Record name | 5-(Chloromethyl)-2-[(furan-2-yl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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